

Introduction: The Centrality of a Sterically Hindered Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,2,6,6-Pentamethylpiperidin-4-ol

Cat. No.: B032324

[Get Quote](#)

In the realm of advanced materials and specialty chemicals, certain molecular architectures serve as indispensable platforms for innovation. **1,2,2,6,6-Pentamethylpiperidin-4-ol** (CAS No. 2403-89-6), hereafter referred to as PMP-ol, is a prime example of such a foundational intermediate.^{[1][2]} Characterized by a piperidine ring heavily substituted with methyl groups and a reactive hydroxyl functionality, PMP-ol possesses a unique combination of steric hindrance and chemical accessibility.^[3] This structure confers exceptional thermal and oxidative stability, making it a critical precursor for high-performance additives, most notably Hindered Amine Light Stabilizers (HALS).^[3]

This guide offers a comprehensive technical exploration of PMP-ol, moving beyond a simple recitation of data to explain the causal relationships between its structure, properties, and applications. The content herein is designed for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of this versatile compound.

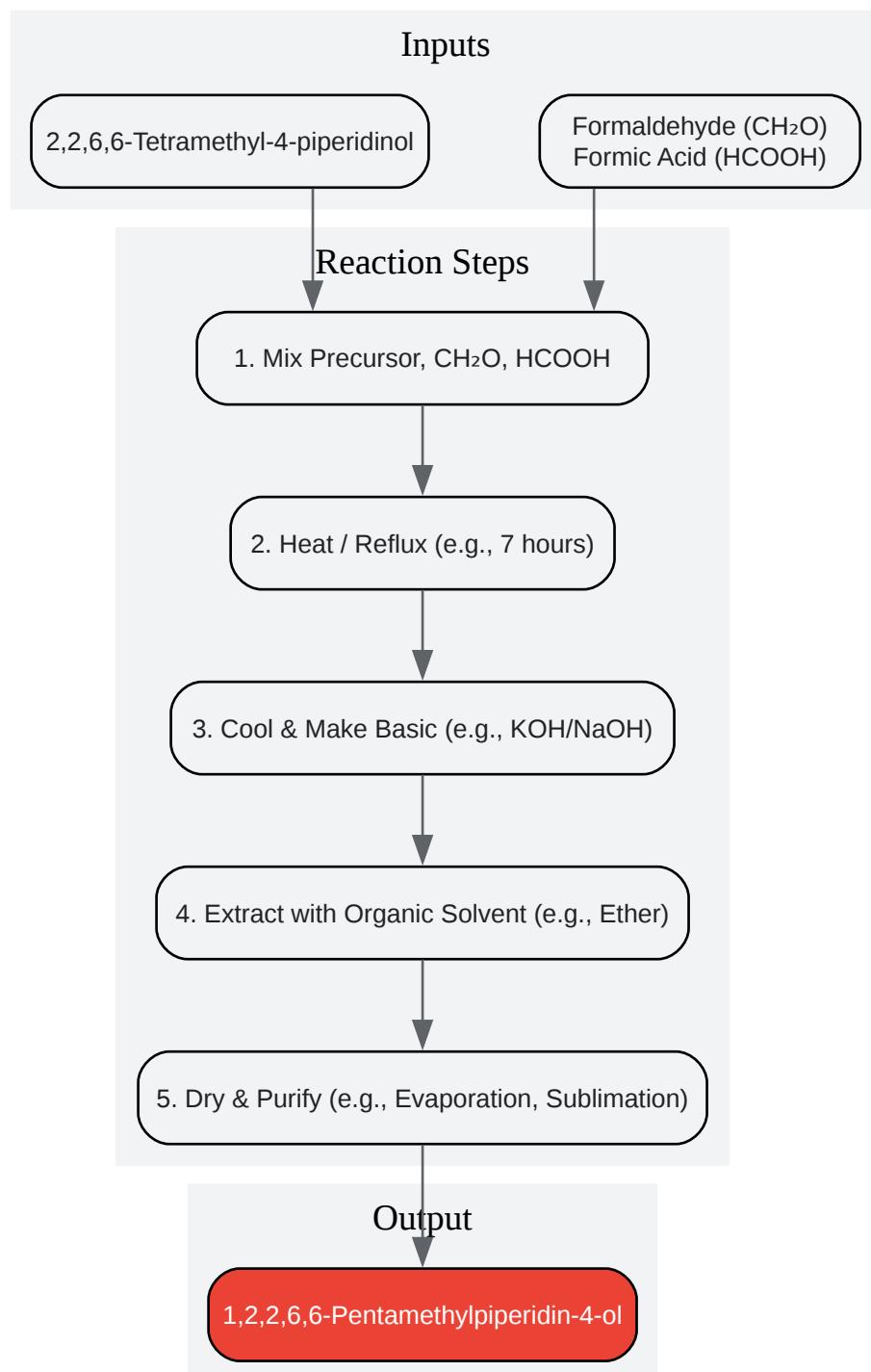
Part 1: Core Physicochemical and Structural Properties

The unique behavior of PMP-ol is a direct consequence of its molecular structure. The five methyl groups surrounding the piperidine nitrogen create significant steric hindrance. This bulkiness is not a liability; rather, it is the cornerstone of the molecule's utility. It protects the amine functionality, preventing unwanted side reactions and enabling the formation of highly stable nitroxide radicals, a critical feature for its role in HALS.^{[4][5]} The hydroxyl group at the 4-

position provides a convenient and reactive site for chemical modification, allowing PMP-ol to be readily incorporated into larger, more complex molecular systems via reactions like esterification.[3]

Table 1: Key Physicochemical Properties of **1,2,2,6,6-Pentamethylpiperidin-4-ol**

Property	Value	Source(s)
CAS Number	2403-89-6	[1][2]
Molecular Formula	C ₁₀ H ₂₁ NO	[3]
Molecular Weight	171.28 g/mol	[3]
Appearance	White to light yellow crystalline solid/flakes	[1][3][6]
Melting Point	70 - 76 °C	[3][6]
Boiling Point	~238 °C @ 760 mmHg	[3][6]
Density	~0.967 g/mL	[3]
Flash Point	~118 °C	[6][7]
Water Solubility	4.8 g/100 mL (20 °C)	
pH	11.1 (4 g/L aqueous solution)	[6]


Part 2: Synthesis and Mechanistic Insights

The reliable synthesis of PMP-ol is crucial for its widespread application. The most prevalent and well-documented laboratory method is the N-methylation of its precursor, 2,2,6,6-tetramethyl-4-piperidinol, via the Eschweiler-Clarke reaction.

Causality of the Eschweiler-Clarke Reaction

This reaction is an elegant example of reductive amination. Formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent. The reaction proceeds through the formation of an iminium ion intermediate when the secondary amine of the precursor attacks the formaldehyde. The formate anion then delivers a hydride to the

iminium carbon, completing the methylation and releasing carbon dioxide. The choice of this method is driven by its high yield, use of inexpensive reagents, and straightforward workup.^[8]
^[9]

[Click to download full resolution via product page](#)

Caption: Workflow for the Eschweiler-Clarke synthesis of PMP-ol.

Experimental Protocol: Laboratory-Scale Synthesis of PMP-ol

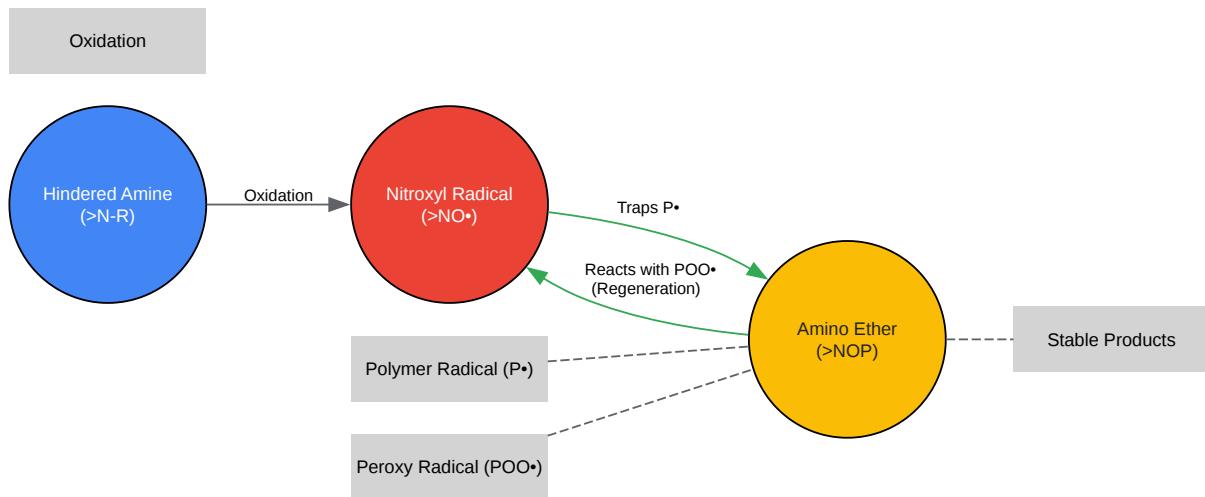
This protocol is a self-validating system; successful completion yields a product whose physical and spectroscopic properties can be readily confirmed against established data.

- **Reagent Charging:** In a round-bottomed flask equipped with a reflux condenser, combine 2,2,6,6-tetramethyl-4-hydroxypiperidine (1.0 eq), an aqueous solution of formaldehyde (37%, ~1.2 eq), and formic acid (~2.0 eq).[\[8\]](#)[\[9\]](#)
- **Reaction:** Heat the mixture on a steam bath or in a heating mantle to reflux for approximately 7 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[\[8\]](#)[\[9\]](#)
- **Workup - Neutralization:** After cooling the reaction mixture to room temperature, carefully pour it into ice water. Make the solution basic (pH > 10) by the slow addition of a strong base, such as sodium hydroxide or potassium hydroxide. This step is crucial to deprotonate the product and facilitate its extraction.[\[8\]](#)[\[9\]](#)
- **Workup - Extraction:** Transfer the basic aqueous mixture to a separatory funnel and extract it multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.[\[8\]](#)
- **Isolation and Purification:** Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[\[9\]](#)
- **Final Purification:** The resulting white solid can be further purified by sublimation or recrystallization to yield high-purity PMP-ol.[\[9\]](#) A typical yield for this procedure is around 85%.[\[8\]](#)

For industrial-scale production, alternative methods such as catalytic hydrogenation using paraformaldehyde and a solid catalyst in a fixed-bed reactor are often employed due to improved safety, efficiency, and environmental considerations.[\[10\]](#)

Part 3: The Core Application - A Gateway to Hindered Amine Light Stabilizers (HALS)

The primary industrial value of PMP-ol is its role as a precursor to HALS.^[3] Polymers, when exposed to UV radiation and oxygen, undergo photo-oxidative degradation, a process that generates destructive free radicals. This leads to material failure, characterized by discoloration, brittleness, and loss of mechanical strength. HALS are additives that dramatically inhibit this degradation.^{[4][11]}


Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging the free radicals produced during photo-oxidation.^{[11][12]} This is accomplished through a regenerative catalytic process known as the Denisov Cycle.^{[4][13]}

The Denisov Cycle: A Regenerative Scavenging Mechanism

The efficacy and longevity of HALS are due to their ability to be regenerated rather than consumed during the stabilization process.^{[4][11]}

- Activation: The hindered amine (N-H or N-R) is oxidized to a stable aminoxy (nitroxyl) radical ($R_2NO\cdot$).
- Trapping: This nitroxyl radical is a highly efficient scavenger. It traps polymer alkyl radicals ($P\cdot$) to form an amino ether (NOR).
- Regeneration: The amino ether can then react with a polymer peroxy radical (POO \cdot), regenerating the nitroxyl radical and forming non-radical, stable products.^[13]

This cyclic process allows a single HALS molecule to neutralize many radicals, providing exceptionally long-term protection to the polymer matrix.^{[5][11]}

[Click to download full resolution via product page](#)

Caption: The regenerative Denisov Cycle for polymer stabilization by HALS.

Part 4: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthesized PMP-ol. The following data are indicative of the correct structure.

Table 2: Key Spectroscopic Data for **1,2,2,6,6-Pentamethylpiperidin-4-ol**

Technique	Key Signals / Observations	Source(s)
¹ H NMR (CDCl ₃)	δ (ppm): ~3.9 (m, 1H, -CHOH), ~2.2 (s, 3H, N-CH ₃), ~1.8 (d, 2H), ~1.4 (dd, 2H), ~1.1 (s, 6H), ~1.0 (s, 6H)	[8]
¹³ C NMR (CDCl ₃)	δ (ppm): ~63.9 (-CHOH), ~55.3, ~50.1, ~33.3 (N-CH ₃), ~28.0, ~20.5	[8]
Mass Spec. (GC-MS)	m/z: 171 (M ⁺), 156 ([M-15] ⁺ , loss of CH ₃)	[2][8]
FTIR	Broad peak ~3300-3500 cm ⁻¹ (O-H stretch), multiple peaks ~2800-3000 cm ⁻¹ (C-H stretch)	[2][14]
Raman	Strong C-H stretching and bending modes characteristic of the alkyl framework.	[14][15]

Part 5: Safety, Handling, and Hazard Mitigation

As with any laboratory chemical, a thorough understanding of the associated hazards is critical for safe handling. PMP-ol is classified as a hazardous substance.

- Hazard Identification:
 - H302: Harmful if swallowed.[7]
 - H314: Causes severe skin burns and eye damage.[6][7]
 - H317: May cause an allergic skin reaction.[7]
 - Signal Word: Danger.[6][7]
- Recommended Handling Protocols:

- Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield to prevent skin and eye contact.[6]
- Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
- Spill Management: In case of a spill, avoid dust formation. Evacuate personnel and remove all sources of ignition. Collect the spilled material using non-sparking tools and place it in a suitable container for disposal.[7]

- First Aid Measures:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [6][7]
 - Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[6][7]
- Disposal: Dispose of contents and container to an approved chemical waste disposal plant in accordance with local, state, and federal regulations.[6][7]

Conclusion

1,2,2,6,6-Pentamethylpiperidin-4-ol is more than a mere chemical intermediate; it is an enabling molecule whose unique sterically hindered structure is fundamental to the performance of modern polymer stabilizers. Its synthesis is well-understood, its reactivity is versatile, and its primary application in HALS technology provides critical long-term protection to materials exposed to environmental stressors. A thorough understanding of its chemical properties, synthesis, and handling requirements, as detailed in this guide, is essential for any

scientist or researcher aiming to leverage its capabilities in the development of advanced materials, pharmaceuticals, and other specialty chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,2,6,6-Pentamethyl-4-piperidinol | 2403-89-6 [chemicalbook.com]
- 2. 4-Piperidinol, 1,2,2,6,6-pentamethyl- | C10H21NO | CID 75472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,2,6,6-Pentamethylpiperidin-4-ol|CAS 2403-89-6 [benchchem.com]
- 4. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. CN107674017B - Synthesis method of light stabilizer intermediate 1,2,2,6, 6-pentamethyl-4-piperidinol - Google Patents [patents.google.com]
- 11. welltchemicals.com [welltchemicals.com]
- 12. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Introduction: The Centrality of a Sterically Hindered Building Block]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032324#1-2-2-6-6-pentamethylpiperidin-4-ol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com